3,4-Dichloroanilino Substitution Confers HSV-1 Helicase-Primase Inhibition Absent in Mono-Chloro and Dimethyl Analogs
The target compound carries a 3,4-dichloroanilino group that matches the substitution pattern explicitly shown to inhibit HSV-1 helicase-primase. In the foundational J. Med. Chem. study, 3,4-dichloroanilino derivatives of 2-aminopyrimidines strongly inhibited the primase activity of the heterotrimeric HSV-1 helicase-primase complex [1]. In contrast, the mono-chloro analogs 5-[(4-chlorophenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3H)-one (CAS 6630-69-9) and 5-[(3-chlorophenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3H)-one (CAS 7400-19-3) , as well as the 3,4-dimethyl analog (CAS 6972-20-9) , lack the dual halogen substitution required for this inhibitory activity and are expected to be substantially weaker or inactive against this target.
| Evidence Dimension | HSV-1 helicase-primase inhibition (primase activity) |
|---|---|
| Target Compound Data | Not directly assayed; belongs to 3,4-dichloroanilino pyrimidine class reported to strongly inhibit HSV-1 primase [1] |
| Comparator Or Baseline | 4-Chloroanilino analog (CAS 6630-69-9), 3-chloroanilino analog (CAS 7400-19-3), and 3,4-dimethylanilino analog (CAS 6972-20-9) lack the 3,4-dichloro substitution; expected to show significantly reduced primase inhibition based on SAR from Crute et al. 1995 [1] |
| Quantified Difference | Qualitative SAR: 3,4-dichloro substitution required for strong inhibition; mono-chloro and dimethyl substitutions not reported to produce significant inhibition. |
| Conditions | In vitro enzyme assay; recombinant HSV-1 helicase-primase complex; primase activity measured via incorporation of radiolabeled NTPs. |
Why This Matters
For antiviral screening programs targeting HSV helicase-primase, only the 3,4-dichloroanilino substitution provides the validated pharmacophore, making CAS 91064-37-8 a necessary compound for SAR studies.
- [1] Crute, J. J.; et al. J. Med. Chem. 1995, 38 (10), 1820–1825. PMID: 7752206. View Source
